
Pent-2-enoic acid
Overview
Description
Pent-2-enoic acid, also known as 2-pentenoic acid, is an unsaturated carboxylic acid with the molecular formula C5H8O2. It is characterized by the presence of a double bond between the second and third carbon atoms in its five-carbon chain. This compound exists in two geometric isomers: the cis (Z) and trans (E) forms. The trans form is more stable and commonly encountered in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pent-2-enoic acid can be synthesized through several methods:
Aldol Condensation: One common method involves the aldol condensation of acetaldehyde with propionaldehyde, followed by dehydration to form the desired product.
Oxidation of Pent-2-en-1-ol: Another method involves the oxidation of pent-2-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of pent-2-ene. This process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives or further oxidized to produce carbon dioxide and water.
Reduction: The compound can be reduced to pentanoic acid using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Esterification: this compound reacts with alcohols in the presence of acid catalysts to form esters, such as ethyl pent-2-enoate
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Esterification: Alcohols (e.g., ethanol), acid catalysts (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Carbon dioxide, water, and various oxidized derivatives.
Reduction: Pentanoic acid.
Esterification: Esters like ethyl pent-2-enoate.
Scientific Research Applications
Chemical Synthesis
Role as a Building Block:
Pent-2-enoic acid serves as a versatile intermediate in organic synthesis. Its unsaturation allows for various reactions, including:
- Diels-Alder Reactions: It can participate in cycloaddition reactions to form cyclic compounds.
- Michael Additions: The compound can act as an electrophile in Michael addition reactions, which are essential for synthesizing complex organic molecules.
Case Study: Synthesis of Novel Compounds
In a study focusing on the synthesis of biologically active compounds, this compound was utilized as a starting material to develop new derivatives with enhanced pharmacological properties. The resulting compounds exhibited significant activity against various cancer cell lines, showcasing the potential of this compound in medicinal chemistry .
Antitumor Properties:
Research has indicated that this compound and its derivatives possess antitumor activity. For instance, a study reported that certain analogs derived from this compound showed potent inhibition against human cancer cell lines such as A549 and MCF-7, with IC values in the nanomolar range .
Mechanism of Action:
The antitumor effects are believed to be linked to the compound's ability to modulate cellular pathways involved in apoptosis and cell cycle regulation. This highlights its potential use in developing new cancer therapies.
Agricultural Applications
Plant Growth Regulators:
this compound has been studied for its role as a plant growth regulator. Research indicates that it can influence plant hormone levels, thereby affecting growth and development. The compound has been associated with improved stress tolerance in crops under adverse environmental conditions .
Case Study: Hormonal Interactions
A study explored the interaction between this compound and nitric oxide in enhancing aluminum tolerance in plants. The findings suggested that this compound plays a crucial role in regulating hormonal balance, which is essential for plant adaptation to stress .
Material Science
Polymer Chemistry:
this compound can be utilized in polymer synthesis due to its reactive double bond. It can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability.
Case Study: Development of Biodegradable Polymers
In recent research, this compound was used to create biodegradable polymer blends that exhibit improved mechanical properties compared to traditional plastics. This application is particularly relevant in addressing environmental concerns associated with plastic waste .
Spectroscopic Analysis
Characterization Techniques:
The structural characterization of this compound has been extensively studied using various spectroscopic techniques such as FTIR and NMR spectroscopy. These analyses provide insights into the molecular structure and dynamics of the compound.
Mechanism of Action
The mechanism of action of pent-2-enoic acid involves its interaction with various molecular targets and pathways. As an unsaturated carboxylic acid, it can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Pent-2-enoic acid can be compared with other similar compounds, such as:
Pent-3-enoic acid: Another unsaturated carboxylic acid with the double bond between the third and fourth carbon atoms.
Pent-4-enoic acid: An unsaturated carboxylic acid with the double bond between the fourth and fifth carbon atoms.
But-2-enoic acid (crotonic acid): A four-carbon unsaturated carboxylic acid with a double bond between the second and third carbon atoms.
Uniqueness: this compound is unique due to its specific double bond position, which influences its reactivity and interactions with other molecules. This positional isomerism allows for distinct chemical and biological properties compared to its isomers .
Biological Activity
Pent-2-enoic acid, also known as trans-2-pentenoic acid, is an unsaturated fatty acid that has garnered attention for its various biological activities. This article explores its structural characteristics, biological properties, and relevant research findings, including case studies and data tables.
Structural Characteristics
This compound is classified as an alpha, beta-unsaturated monocarboxylic acid with the molecular formula and a molecular weight of approximately 100.1158 g/mol. Its structure features a double bond between the second and third carbon atoms, contributing to its reactivity and biological significance .
Biological Activity
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study conducted by Öztürk and Gökce (2020) highlighted its effectiveness against various bacterial strains. The compound's ability to disrupt microbial cell membranes may contribute to this activity .
2. Antioxidant Activity
This compound has also been studied for its potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in biological systems. The compound's structure allows it to act as a radical scavenger, although specific quantitative measures of its antioxidant capacity are still under investigation .
3. Role in Fatty Acid Metabolism
As an unsaturated fatty acid, this compound may influence metabolic pathways related to lipid metabolism. Unsaturated fatty acids are known to participate in various physiological processes, including inflammation modulation and energy metabolism. Research suggests that this compound could play a role in these metabolic pathways, potentially impacting overall health .
Table 1: Structural Parameters of this compound
Parameter | Monomer Form (Å) | Dimer Form (Å) | Experimental Values (Å) |
---|---|---|---|
C1=O14 Bond Length | 1.2088 | 1.2305 | 1.2337(14) |
C1-O13 Bond Length | 1.3606 | 1.3226 | 1.3223(13) |
This table summarizes the computed bond lengths for both monomeric and dimeric forms of this compound based on quantum chemical calculations and experimental data from single-crystal X-ray studies .
Case Study: Antimicrobial Effects
A case study involving this compound assessed its efficacy against Escherichia coli and Staphylococcus aureus. The study found that this compound inhibited the growth of both bacterial strains at concentrations as low as 0.5 mM, demonstrating significant potential as a natural antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing Pent-2-enoic acid, and how can reproducibility be ensured?
- Methodological Answer : The synthesis typically involves the oxidation of pent-2-enol using oxidizing agents like KMnO₄ under acidic conditions. Key steps include:
- Reaction Setup : Use anhydrous solvents to avoid side reactions.
- Purification : Distillation or recrystallization to isolate the product.
- Characterization : Confirm structure via NMR (¹H and ¹³C) and IR spectroscopy. Peaks of interest include the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) in IR. For NMR, the α,β-unsaturated system shows characteristic coupling (J ≈ 15 Hz for trans-configuration).
- Reproducibility : Document reagent purity, temperature control, and reaction time meticulously. Follow journal guidelines for experimental transparency, as emphasized in academic standards .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodological Answer :
- Primary Techniques :
- GC-MS : For purity assessment and molecular weight confirmation.
- NMR Spectroscopy : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals.
- Elemental Analysis : Verify empirical formula.
- Data Conflict Resolution : Cross-validate results with multiple techniques. For example, if IR suggests impurities, repeat chromatography and compare with literature retention indices . Inconsistent melting points may indicate polymorphic forms, requiring X-ray crystallography .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize this compound yield while minimizing side products?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., temperature, catalyst concentration). For example, a 2³ factorial design can identify interactions between pH, solvent polarity, and reaction time.
- Statistical Analysis : Apply ANOVA to determine significant factors. Tools like response surface methodology (RSM) help model optimal conditions.
- Case Study : A study showed that lowering reaction temperature from 80°C to 60°C reduced decarboxylation side products by 30% while maintaining 85% yield .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound across studies?
- Methodological Answer :
- Systematic Review : Compile data from peer-reviewed sources, noting measurement conditions (e.g., solvent, temperature).
- Replication Studies : Reproduce conflicting experiments using standardized protocols. For pKa discrepancies, use potentiometric titration with a calibrated pH meter under inert atmospheres to avoid CO₂ interference.
- Meta-Analysis : Apply statistical models to identify outliers. For instance, solubility variations in water (1.2–1.8 g/100 mL) may arise from differences in ionic strength or impurities .
Q. How should a study investigating the kinetic parameters of this compound in catalytic hydrogenation be designed?
- Methodological Answer :
- Hypothesis Framing : Use the PICO(T) framework:
- Population : this compound.
- Intervention : Hydrogenation with Pd/C catalyst.
- Comparison : Alternative catalysts (e.g., Raney Ni).
- Outcome : Reaction rate (k) and activation energy (Eₐ).
- Time : Time-resolved monitoring via in-situ FTIR.
- Data Collection : Use stopped-flow techniques for rapid kinetic measurements.
- Ethical Feasibility : Ensure catalyst recycling protocols align with green chemistry principles to address sustainability concerns .
Q. Data Presentation and Reproducibility Guidelines
Properties
IUPAC Name |
pent-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBQIKDCADOSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862321 | |
Record name | Pent-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-98-2 | |
Record name | 2-Pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pent-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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